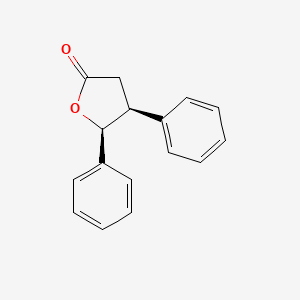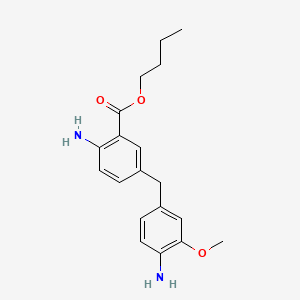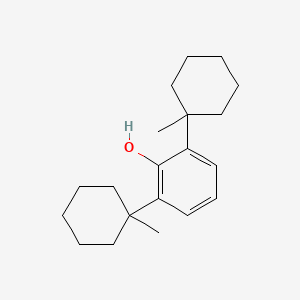
2,6-Bis(1-methylcyclohexyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(1-methylcyclohexyl)phenol is an organic compound characterized by the presence of a phenol group substituted with two 1-methylcyclohexyl groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(1-methylcyclohexyl)phenol typically involves the alkylation of phenol with 1-methylcyclohexene. This reaction is catalyzed by acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions often include elevated temperatures and controlled addition of reactants to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions: 2,6-Bis(1-methylcyclohexyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
2,6-Bis(1-methylcyclohexyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
作用机制
The mechanism of action of 2,6-Bis(1-methylcyclohexyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
相似化合物的比较
2,6-Diisopropylphenol (Propofol): Known for its use as an anesthetic agent.
2,6-Dimethylphenol: Used in the production of resins and as a chemical intermediate.
Uniqueness: 2,6-Bis(1-methylcyclohexyl)phenol is unique due to its bulky substituents, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other phenolic compounds and contributes to its specific applications and properties.
属性
CAS 编号 |
65109-03-7 |
|---|---|
分子式 |
C20H30O |
分子量 |
286.5 g/mol |
IUPAC 名称 |
2,6-bis(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C20H30O/c1-19(12-5-3-6-13-19)16-10-9-11-17(18(16)21)20(2)14-7-4-8-15-20/h9-11,21H,3-8,12-15H2,1-2H3 |
InChI 键 |
TZIIYDCXZGOIIL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1)C2=C(C(=CC=C2)C3(CCCCC3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


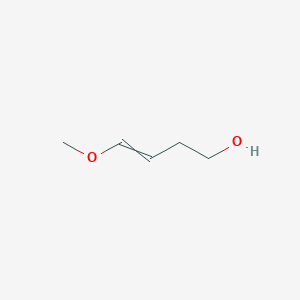


![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)
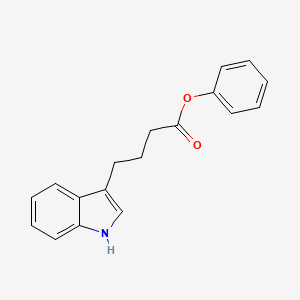

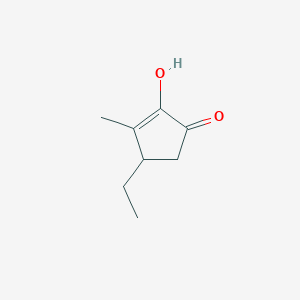
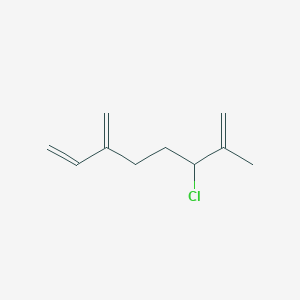
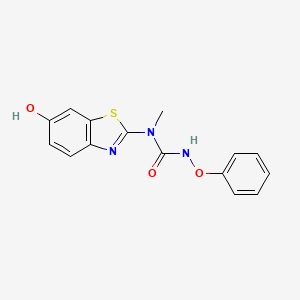
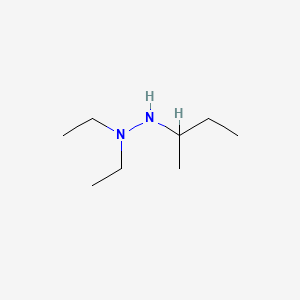

![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
